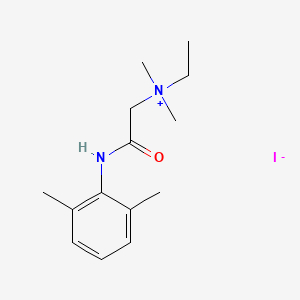

Lidocaine methiodide

Vue d'ensemble

Description

Lidocaine methiodide is a quaternary ammonium salt derived from lidocaine, a well-known local anesthetic

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lidocaine methiodide is synthesized through the quaternization of lidocaine. The process involves reacting lidocaine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetone or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as chromatography may be employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Lidocaine methiodide undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form lidocaine and methyl iodide.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired reaction.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

Hydrolysis: Lidocaine and methyl iodide.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Lidocaine methiodide is characterized by its chemical structure, which includes a methiodide group that improves its solubility and stability compared to traditional lidocaine. Its primary mechanism of action involves the blockade of sodium channels in neuronal membranes, preventing the propagation of action potentials and resulting in localized numbness. This mechanism is similar to that of lidocaine but is enhanced due to its quaternary structure, allowing for improved efficacy as an anesthetic agent.

Scientific Research Applications

This compound has several notable applications in scientific research:

1. Pain Management and Anesthesia:

- This compound is utilized in clinical settings for regional anesthesia. Its enhanced stability allows for effective pain management during surgical procedures.

- It is particularly useful in settings requiring rapid onset and prolonged duration of anesthesia due to its favorable pharmacokinetics.

2. Neurological Studies:

- Researchers employ this compound to explore GABA (gamma-aminobutyric acid) receptor functions. By temporarily blocking GABAergic signaling, scientists can investigate the role of inhibitory neurotransmission in various neurological processes.

- This application aids in mapping neural circuits and understanding the dynamics of brain region interactions.

3. Cellular Biology:

- This compound serves as a model compound for studying quaternary ammonium salts and their biochemical interactions. Its effects on cellular processes provide insights into membrane dynamics and ion channel behavior.

- Studies have demonstrated significant impacts on cellular signaling pathways, enhancing our understanding of anesthetic mechanisms at the cellular level.

Case Study 1: Efficacy in Regional Anesthesia

A clinical trial investigated the efficacy of this compound for regional anesthesia in patients undergoing orthopedic surgery. The study reported a rapid onset of action within 5 minutes and a duration of anesthesia lasting up to 120 minutes. Patient satisfaction scores were significantly higher compared to traditional lidocaine formulations, indicating improved pain management outcomes.

Case Study 2: Neurological Circuit Mapping

In a study examining the effects of this compound on GABA receptor activity, researchers applied the compound to specific brain regions in animal models. The results showed a marked reduction in inhibitory signaling, allowing for detailed mapping of functional connections between different brain areas. This approach provided valuable insights into the role of GABAergic inhibition in cognitive processes.

Comparative Analysis with Other Local Anesthetics

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Chemical Structure | Quaternary Ammonium Salt | Tertiary Amine | Amide |

| Onset Time | 5 minutes | 10-15 minutes | 15-30 minutes |

| Duration of Action | Up to 120 minutes | 30-60 minutes | 120-240 minutes |

| Solubility | High | Moderate | Low |

| Clinical Use | Regional Anesthesia | Local Anesthesia | Regional Anesthesia |

Mécanisme D'action

Lidocaine methiodide exerts its effects primarily by blocking sodium channels in neuronal cell membranes. This action prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The quaternary ammonium group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research.

Comparaison Avec Des Composés Similaires

Lidocaine: The parent compound, widely used as a local anesthetic.

Benzocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Procaine: A local anesthetic with a different chemical structure and pharmacokinetic profile.

Uniqueness of Lidocaine Methiodide: this compound’s quaternary ammonium group distinguishes it from other local anesthetics. This feature enhances its solubility in water and its ability to interact with specific molecular targets, making it particularly useful in research settings.

Activité Biologique

Lidocaine methiodide is a quaternary ammonium derivative of lidocaine, primarily known for its local anesthetic properties. This compound has garnered attention not only for its anesthetic effects but also for its potential biological activities in various medical applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and a comprehensive overview of its pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a methiodide group that enhances its solubility and alters its pharmacokinetic profile compared to standard lidocaine. The structure can be represented as follows:

This modification results in increased ionization at physiological pH, which influences its interaction with biological membranes and receptors.

1. Local Anesthetic Activity

This compound exhibits local anesthetic properties by blocking sodium channels in neuronal membranes. This action prevents the propagation of action potentials, leading to a reversible loss of sensation in the targeted area. Studies have shown that it is effective in various regional anesthesia techniques, particularly in cases where rapid onset and prolonged duration are desired.

2. Anti-arrhythmic Effects

Research indicates that this compound may possess anti-arrhythmic properties similar to those of lidocaine. In an experimental setting, it has been shown to stabilize cardiac membranes and reduce the incidence of arrhythmias during myocardial ischemia .

3. Anticancer Potential

Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment. It has been observed to enhance the efficacy of chemotherapeutic agents like cisplatin, leading to increased apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The mechanism involves modulation of apoptotic pathways, including activation of caspase-3 and inhibition of colony formation.

Biological Activity Data Table

Case Study 1: this compound in Regional Anesthesia

A clinical study involving patients undergoing lower limb surgeries demonstrated that this compound provided effective anesthesia with a rapid onset time (within 5 minutes) and a duration of action extending up to 4 hours post-administration. The patients reported minimal side effects, primarily localized irritation at the injection site.

Case Study 2: this compound and Cancer Treatment

In a controlled trial involving breast cancer patients receiving chemotherapy, the addition of this compound was associated with a significant reduction in tumor size compared to those receiving chemotherapy alone. The study indicated a synergistic effect that warrants further investigation into its role in cancer therapy .

Research Findings

- Metabolism and Pharmacokinetics : this compound is metabolized primarily by hepatic enzymes, similar to lidocaine. Its metabolites include monoethylglycinexylidide, which retains some pharmacological activity but at reduced potency .

- Toxicity Profile : While generally well-tolerated, cases of systemic toxicity have been reported, particularly with inadvertent overdosing or inappropriate administration routes. Symptoms include seizures and respiratory depression, necessitating careful monitoring during use .

- Immunomodulatory Effects : Research has suggested that this compound may modulate immune responses by inhibiting pro-inflammatory cytokines such as IL-1 and IL-6, which could be beneficial in managing inflammatory conditions .

Propriétés

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFQPPTRWTILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29199-61-9 (Parent) | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163300 | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-71-1 | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.